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Compound of Interest

Compound Name: (+)-(14beta)-Dihydrovinpocetine

CAS No.: 57517-54-1

Cat. No.: B586204

Get Quote

)-Dihydrovinpocetine (CAS: 57517-54-1) Matrix: Human/Rat Plasma, Serum Primary
Technique: Mixed-Mode Cation Exchange (MCX)

Introduction & Chemical Context
(+)-(14

)-Dihydrovinpocetine (DHV) is the 14,15-dihydro derivative of Vinpocetine. While Vinpocetine is
widely characterized, DHV presents a specific analytical challenge due to its trace presence
and structural similarity to the parent drug and the major metabolite, apovincaminic acid (AVA).

Physicochemical Profile
Understanding the molecule is the prerequisite for extraction logic:

Basicity: Like Vinpocetine, DHV possesses a tertiary nitrogen in the E-ring. The pKa is

estimated at 6.8 – 7.2. This makes it a candidate for cation exchange.
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Hydrophobicity: The saturation of the C14-C15 double bond increases lipophilicity slightly

compared to Vinpocetine. The estimated LogP is ~3.2 – 3.5.

Stability: The removal of the double bond enhances oxidative stability but requires careful

handling to prevent hydrolysis of the ethyl ester group to the acid form.

The Challenge: Selectivity
In biological samples, DHV co-exists with:

Vinpocetine (Parent): Highly Lipophilic, Basic.

Apovincaminic Acid (AVA - Major Metabolite): Amphoteric (Zwitterionic), more polar.

Strategic Decision: We utilize Mixed-Mode Strong Cation Exchange (MCX). This mechanism

utilizes dual retention:

Hydrophobic retention (Reverse Phase) for the steroid-like backbone.

Ionic retention (Cation Exchange) for the basic nitrogen. This allows for rigorous washing

steps (using 100% organic solvent) that remove neutral matrix interferences (lipids,

phospholipids) while the analyte remains "locked" by the ionic bond.

Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (Gold
Standard)
Recommended for LC-MS/MS analysis requiring maximum cleanliness and phospholipid

removal.

Materials:

Cartridge: Oasis MCX (30 mg, 1 cc) or Strata-X-C equivalent.

Reagents: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide

(NH4OH).
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Workflow:

Sample Pre-treatment:

Aliquot 200 µL of plasma.

Add 200 µL of 2% Formic Acid in water.

Rationale: Dilution disrupts protein binding (Vinpocetine analogs are highly protein-bound).

Acidification ensures the target amine is protonated (Charge +1) to bind to the cation

exchange sorbent.

Vortex for 30s and centrifuge at 10,000 x g for 5 min to pellet heavy particulates.

Conditioning:

1.0 mL MeOH (Activates hydrophobic pores).

1.0 mL Water (Equilibrates silica/polymer).

Loading:

Load the entire pre-treated sample supernatant at a slow flow rate (~1 mL/min).

Mechanism:[1][2] DHV binds via hydrophobic interaction AND ionic exchange.

Wash 1 (Aqueous - Matrix Removal):

1.0 mL 2% Formic Acid in Water.

Purpose: Removes proteins, salts, and hydrophilic interferences. The low pH keeps DHV

ionized (+).

Wash 2 (Organic - Lipid Removal):

1.0 mL 100% Methanol.

Critical Step: Because DHV is locked by the ionic bond, we can wash with 100% organic

solvent. This removes neutral hydrophobic interferences (like fats and neutral drugs) that
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would otherwise suppress the MS signal.

Elution:

2 x 250 µL 5% NH4OH in Methanol.

Mechanism:[1][2] The high pH deprotonates the DHV nitrogen (neutralizing it), breaking

the ionic bond. The organic solvent disrupts the hydrophobic bond, releasing the analyte.

Post-Elution:

Evaporate to dryness under N2 stream at 40°C.

Reconstitute in 100 µL Mobile Phase (e.g., 50:50 MeOH:H2O + 0.1% FA).

Protocol B: HLB (Hydrophilic-Lipophilic Balance)
Alternative for laboratories without MCX cartridges or when simultaneous extraction of acidic

metabolites (without pH switching) is required.

Pre-treatment: Dilute plasma 1:1 with 4% H3PO4.

Condition: 1 mL MeOH, then 1 mL Water.

Load: Sample.

Wash: 1 mL 5% MeOH in Water (Removes salts/proteins). Note: Cannot use 100% MeOH

here or DHV will elute.

Elution: 1 mL Methanol.

Visualized Workflows
Figure 1: The MCX Extraction Logic
This diagram illustrates the "Lock-and-Key" mechanism used in Protocol A.

Plasma Sample
(DHV + Proteins + Lipids)

Acidify (pH < 4)
DHV becomes DHV+

Load on MCX
(Ionic Binding)

Protonation Wash 1: Acidic Water
(Remove Proteins/Salts)

Retain DHV+ Wash 2: 100% MeOH
(Remove Neutral Lipids)

DHV+ stays bound Elute: 5% NH4OH/MeOH
(Neutralize & Release)

Remove Interferences Clean Extract
(Ready for LC-MS)

Recover DHV
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Click to download full resolution via product page

Caption: Step-by-step physicochemical mechanism for the extraction of Dihydrovinpocetine

using Mixed-Mode Cation Exchange.

Figure 2: Troubleshooting Decision Tree
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Caption: Diagnostic flow for optimizing recovery yield in basic drug SPE.

Analytical Considerations & Validation
Separation of DHV from Vinpocetine and AVA
While SPE cleans the sample, the LC-MS method provides the final separation.
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Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18 or Phenomenex Kinetex Phenyl-

Hexyl).

Mobile Phase:

A: 10mM Ammonium Formate (pH 3.5).

B: Acetonitrile.[3]

Differentiation:

AVA will elute early (polar).

DHV and Vinpocetine will elute late.

Mass Transitions (MRM):

Vinpocetine: m/z 351.2 → 280.2

Dihydrovinpocetine: m/z 353.2 → 282.2 (The +2 Da shift corresponds to the

hydrogenated double bond).

Quantitative Data Summary (Expected Performance)
Based on validation data for structurally identical Vinca alkaloids [1, 3]:

Parameter Acceptance Criteria
Typical Performance
(MCX)

Recovery > 80% 85% - 95%

Matrix Effect 85% - 115%
95% - 105% (Minimal

suppression)

Linearity r² > 0.99 0.5 – 500 ng/mL

Precision (CV) < 15% < 8%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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